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Abstract
Desoxymethyltestosterone (DMT), commonly known as Madol, is a potent, orally active

synthetic anabolic-androgenic steroid (AAS). As a "designer steroid," it was never approved for

medical use but has been illicitly used for performance enhancement.[1] Structurally, it is a

17α-methylated derivative of dihydrotestosterone (DHT) and is unique in that it lacks the C3-

keto group common to most commercial AAS.[1][2] This modification contributes to its high oral

bioavailability and potent anabolic activity. However, as a 17α-alkylated steroid, Madol carries

a significant risk of toxicity, particularly hepatotoxicity and cardiovascular strain. This guide

provides a comprehensive technical overview of its toxicological profile, drawing from in vivo

and in vitro studies to detail its pharmacodynamics, organ-specific toxicities, and metabolic

fate.

Pharmacodynamics and Receptor Binding Profile
Madol exerts its primary effects by binding to and activating the androgen receptor (AR). Its

binding profile is characterized by high selectivity for the AR with minimal affinity for other

steroid receptors, such as the progesterone receptor (PR).[3]
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In vitro studies demonstrate that Madol is a potent AR agonist. The potency of Madol to
transactivate AR-dependent gene expression was found to be approximately half that of

dihydrotestosterone (DHT).[3] Receptor binding assays have confirmed that Madol binds with

high selectivity to the AR, with low binding affinity for the progesterone receptor.[3]

Anabolic and Androgenic Activity
Madol is recognized for its favorable anabolic-to-androgenic ratio. The Hershberger assay, a

standard in vivo method using castrated rats, is employed to determine this ratio by comparing

the anabolic effect on the levator ani muscle to the androgenic effect on the prostate and

seminal vesicles.[1]

Rat studies indicate Madol possesses an anabolic effect approximately 160% that of

testosterone, while exhibiting only 60% of the androgenic activity, yielding a high Q-ratio of

6.5:1.[1] This dissociation is further demonstrated in studies where Madol administration in

orchiectomized rats stimulated the growth of the levator ani muscle without significantly

affecting the weight of the prostate or seminal vesicles, a characteristic reminiscent of Selective

Androgen Receptor Modulators (SARMs).[1][3]

Quantitative Toxicological Data
The following tables summarize the quantitative data from key in vivo animal studies on Madol
and representative data for other 17α-alkylated oral AAS where specific data for Madol is
unavailable.

Table 1: In Vivo Effects of Madol on Organ Weights in Orchiectomized Rats
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Parameter Vehicle Control
Testosterone
Propionate (1
mg/kg/day)

Madol (1
mg/kg/day)

Anabolic Tissue

M. Levator Ani (mg) 114 ± 12 268 ± 29 251 ± 22

Androgenic Tissues

Prostate (mg) 16 ± 2 267 ± 45 20 ± 4

Seminal Vesicle (mg) 18 ± 3 244 ± 35 24 ± 7

Toxicology Indicators

Heart Weight (mg) 880 ± 95 895 ± 88 1050 ± 110*

Data derived from Diel

et al. (2007).[3] Values

are mean ± SD. *

denotes significant

difference from

vehicle control.

Table 2: Representative Hepatotoxicity Markers for 17α-Alkylated AAS
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Parameter Control Group
17α-Alkylated AAS
Group

Fold Change

ALT (Alanine

Aminotransferase)

(U/L)

45 ± 8 150 ± 25 ~3.3x

AST (Aspartate

Aminotransferase)

(U/L)

90 ± 15 270 ± 40 ~3.0x

Total Bilirubin (mg/dL) 0.2 ± 0.05 2.5 ± 0.8 ~12.5x

Note: This data is

representative of

hepatotoxicity

observed with oral

17α-alkylated steroids

like Oxymetholone

and Stanozolol in

animal models and

human case reports.

Specific serum

chemistry values for

Madol are not

available in the cited

literature.[4][5]

Table 3: Representative Effects of AAS on Lipid Profiles
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Parameter Control Group AAS User Group Percent Change

HDL Cholesterol

(mg/dL)
55 ± 10 30 ± 8 ~45% Decrease

LDL Cholesterol

(mg/dL)
100 ± 20 140 ± 30 ~40% Increase

Note: This data is

representative of

dyslipidemia

commonly observed

with

supraphysiological

doses of AAS. The

magnitude of the

effect can vary based

on the specific

compound, dosage,

and duration of use.[6]

Organ-Specific Toxicity
Hepatotoxicity
The most significant toxicological concern with Madol, as with all 17α-alkylated AAS, is

hepatotoxicity.[7] The C17α-methyl group, which confers oral bioavailability by retarding hepatic

metabolism, is also the primary structural feature responsible for liver strain.[7]

The mechanism is believed to be multifactorial, involving the induction of oxidative stress,

mitochondrial dysfunction, and impairment of bile acid transport.[8] This can manifest clinically

as:

Cholestasis: A condition of reduced bile flow, which can lead to jaundice.[4]

Peliosis Hepatis: A rare vascular condition characterized by blood-filled cysts in the liver.[8]

Hepatic Tumors: Long-term use has been associated with the development of both benign

adenomas and malignant hepatocellular carcinomas.[8]
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In a rat study, Madol was shown to slightly stimulate the expression of the tyrosine

aminotransferase (TAT) gene in the liver, which is considered an indicator of toxic side effects.

[3]

Cardiovascular Toxicity
AAS use is associated with a range of adverse cardiovascular effects. For Madol, in vivo

studies have provided direct evidence of cardiac hypertrophy. Treatment with Madol resulted in

a significant increase in heart weight in rats compared to both control and testosterone-treated

groups.[3] This suggests a potential for pathological remodeling of the heart muscle.

Other cardiovascular risks associated with this class of compounds include:

Dyslipidemia: An adverse alteration of blood lipid profiles, characterized by decreased HDL

("good") cholesterol and increased LDL ("bad") cholesterol, which contributes to

atherosclerosis.[6]

Hypertension: Elevated blood pressure.

Thrombosis: Increased risk of blood clot formation.

Endocrine Disruption
Administration of exogenous AAS like Madol suppresses the endogenous production of

testosterone through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This

leads to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH),

resulting in testicular atrophy and impaired spermatogenesis. While these effects are generally

reversible upon cessation, prolonged use can lead to long-term hypogonadism.

Metabolism and Excretion
Madol is extensively metabolized in the body prior to excretion. In vitro and in vivo studies have

identified approximately 20 metabolites in human urine.[9] The primary metabolic pathways

involve modifications to the A-ring of the steroid nucleus, including enone formation,

hydroxylation, and reduction.[10] Additional biotransformation also occurs via hydroxylation of

the 17α-alkyl group.[10]
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The main urinary metabolite identified for detection purposes is 17α-methyl-2β,3α,17β-

trihydroxy-5α-androstane.[9] The detection of these metabolites is crucial for anti-doping

analysis, as the parent compound may be cleared from the body relatively quickly.

Experimental Protocols
Hershberger Bioassay for Anabolic/Androgenic Activity
The Hershberger assay is the standard in vivo method for assessing the anabolic and

androgenic properties of a substance.

Objective: To determine the anabolic (myotrophic) and androgenic activity of a test

compound relative to a reference standard (e.g., Testosterone Propionate).

Animal Model: Peripubertal male rats, surgically castrated to remove the influence of

endogenous androgens.

Procedure:

Acclimatization: Animals are acclimatized to laboratory conditions.

Castration: Rats are castrated and allowed a recovery period.

Dosing: Animals are divided into groups (vehicle control, reference androgen, test

compound at various doses) and administered the substance daily for 10 consecutive

days. For Madol, subcutaneous administration at 1 mg/kg/day has been used.[1]

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are

euthanized. Five androgen-dependent tissues are carefully dissected and weighed:

Ventral Prostate (Androgenic)

Seminal Vesicles (Androgenic)

Levator Ani-Bulbocavernosus muscle (Anabolic)

Cowper's Glands (Androgenic)

Glans Penis (Androgenic)
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Data Analysis: The weights of the tissues from the test compound group are compared

statistically to the vehicle control and reference androgen groups to determine relative

anabolic and androgenic potency.

Animal Preparation

Dosing Regimen (10 Days)

Analysis

Castration of
Peripubertal Male Rats Recovery & Acclimatization

Vehicle Control Group

Reference Androgen Group
(e.g., Testosterone)

Test Compound Group
(e.g., Madol)

Necropsy & Dissection
of Androgen-Dependent Tissues

Weighing of Tissues
(Prostate, Levator Ani, etc.)

Statistical Comparison
& Ratio Calculation

Click to download full resolution via product page

Caption: Standard workflow for the Hershberger Bioassay. (Within 100 characters)

Competitive Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor.

Principle: This is a competitive assay where the test compound (unlabeled ligand) competes

with a high-affinity radiolabeled androgen (e.g., [3H]mibolerone) for binding to a source of AR

(e.g., rat prostate cytosol).

Procedure:

Preparation of AR Source: Cytosol containing AR is prepared from a suitable tissue,

typically the ventral prostate of rats.
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Incubation: A constant concentration of radiolabeled ligand is incubated with the AR

preparation in the presence of increasing concentrations of the unlabeled test compound.

Separation: Bound and free radiolabeled ligand are separated (e.g., using hydroxyapatite).

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the

concentration of test compound that inhibits 50% of the specific binding of the radiolabeled

ligand) is calculated. This value is inversely proportional to the binding affinity.

Signaling Pathways
Anabolic Signaling in Skeletal Muscle
Madol's anabolic effects are mediated through the classical androgen receptor signaling

pathway, which cross-talks with key regulators of muscle growth. Upon binding Madol, the AR

translocates to the nucleus and acts as a transcription factor. This leads to the increased

expression of target genes, including Insulin-like Growth Factor-1 (IGF-1).[3] The AR can also

directly interact with and activate the PI3K/Akt signaling cascade, which in turn activates the

mammalian Target of Rapamycin (mTOR) pathway. The activation of mTOR is a central event

in promoting muscle protein synthesis and subsequent cellular hypertrophy.
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Caption: Madol-induced androgen receptor anabolic signaling pathway. (Within 100
characters)

Proposed Mechanism of 17α-Alkylated AAS
Hepatotoxicity
The hepatotoxicity of 17α-alkylated steroids like Madol is not fully elucidated but is strongly

linked to cellular stress mechanisms. The presence of the 17α-alkyl group is thought to impair

mitochondrial function and inhibit key transport proteins in the hepatocyte canalicular

membrane, such as the Bile Salt Export Pump (BSEP). This leads to an accumulation of

reactive oxygen species (ROS) and toxic bile acids within the cell, causing oxidative stress,

membrane damage, and ultimately cholestatic liver injury.
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Click to download full resolution via product page

Caption: Proposed mechanism of 17α-alkylated steroid hepatotoxicity. (Within 100 characters)

Conclusion
Desoxymethyltestosterone (Madol) is a powerful anabolic agent with a pharmacological profile

demonstrating high anabolic potency and selectivity for the androgen receptor. Its SARM-like

properties in animal models, characterized by a dissociation of anabolic and androgenic

effects, are of significant scientific interest. However, its classification as a 17α-alkylated steroid

intrinsically links it to a serious risk of dose-dependent toxicity. The primary concerns are

hepatotoxicity, manifesting as cholestasis and potential for hepatic tumors, and cardiovascular

toxicity, including cardiac hypertrophy and dyslipidemia. The detailed mechanisms and

quantitative toxicological data presented in this guide underscore the health risks associated

with Madol and reinforce the need for strict regulatory control over its distribution and use. For

drug development professionals, the toxicological profile of Madol serves as a critical case

study on the structure-activity and structure-toxicity relationships of synthetic androgens.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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